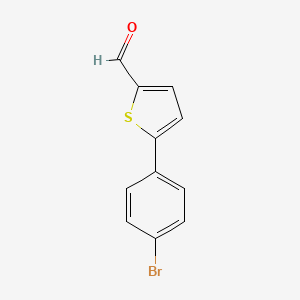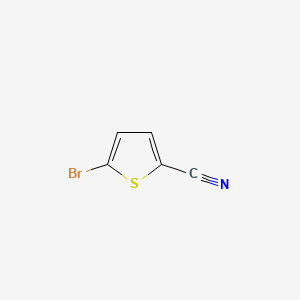
1-(2,5-Dimethylphenyl)propan-1-one
Vue d'ensemble
Description
The compound "1-(2,5-Dimethylphenyl)propan-1-one" is a chemical entity that can be associated with a family of organic compounds known as ketones, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, which can offer insights into the properties and behaviors that "1-(2,5-Dimethylphenyl)propan-1-one" may exhibit.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions. For instance, the compound "1-(2,5-dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one" was synthesized through an aldol condensation reaction of 3-acetyl-2,5-dimethythiophene and 2,4,5-trimethoxybenzaldehyde in methanolic NaOH at room temperature . This suggests that a similar approach could potentially be applied to synthesize "1-(2,5-Dimethylphenyl)propan-1-one" using appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed using various spectroscopic techniques. For example, the molecular structure, vibrational wavenumbers, and geometrical parameters of a related compound were confirmed and computed using techniques such as FT-IR, single crystal X-ray diffraction, and density functional theory (DFT) methods . These methods could be applied to "1-(2,5-Dimethylphenyl)propan-1-one" to determine its molecular structure and confirm its synthesis.
Chemical Reactions Analysis
The reactivity of ketones like "1-(2,5-Dimethylphenyl)propan-1-one" can be inferred from the behavior of structurally similar compounds. Ketones typically undergo reactions such as nucleophilic addition due to the electrophilic nature of the carbonyl carbon. The provided papers do not detail specific reactions for the exact compound , but the synthesis methods and structural analyses of related compounds suggest that "1-(2,5-Dimethylphenyl)propan-1-one" would likely participate in similar chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ketones are influenced by their molecular structure. The presence of electron-donating groups, such as methyl groups, can affect the electron density around the carbonyl group and influence properties like boiling point, solubility, and reactivity. The papers provided do not directly address the physical properties of "1-(2,5-Dimethylphenyl)propan-1-one," but studies on related compounds using computational methods such as HOMO and LUMO analysis, as well as NBO analysis, can provide insights into the electronic properties and stability of the molecule .
Applications De Recherche Scientifique
X-ray Structures and Computational Studies
The research by Nycz et al. (2011) involves the characterization of several cathinones, including compounds similar to 1-(2,5-Dimethylphenyl)propan-1-one. This study utilized techniques like FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction. The findings are significant for understanding the molecular structure and properties of such compounds, offering insights into their potential scientific applications (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Molecular Complexes with Hydroxy Host Systems
Toda, Tanaka, and Mak (1985) explored the structures of molecular complexes involving compounds structurally related to 1-(2,5-Dimethylphenyl)propan-1-one. Their work with X-ray crystallography provides valuable information on the formation and characteristics of these complexes, which could be relevant for various scientific applications including material science and molecular recognition studies (Toda, Tanaka, & Mak, 1985).
Conformational Analyses in Different Environments
Nitek et al. (2020) reported on the crystal structures and conformational analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, closely related to the compound . Their study includes X-ray diffraction analysis and the examination of hydrogen-bonded chains and rings, providing insights into the behavior of these compounds in different environments. This research could be relevant for the development of new pharmaceuticals or materials (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Synthesis and Properties of PRODAN Derivatives
Abelt, Sun, and Everett (2011) described the synthesis and properties of 1-(6-(dimethylamino)naphthalen-1-yl)propan-1-one (2,5-PRODAN), which shares structural features with 1-(2,5-Dimethylphenyl)propan-1-one. Their research into the photophysical properties of these compounds is crucial for applications in photochemistry and fluorescence studies (Abelt, Sun, & Everett, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTJJAYEJFLROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394309 | |
| Record name | 1-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)propan-1-one | |
CAS RN |
35031-52-8 | |
| Record name | 1-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)
![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)





![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)
